![molecular formula C8H6BrNO B582238 7-Bromo-2-methylbenzo[d]oxazole CAS No. 1239489-82-7](/img/structure/B582238.png)

7-Bromo-2-methylbenzo[d]oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

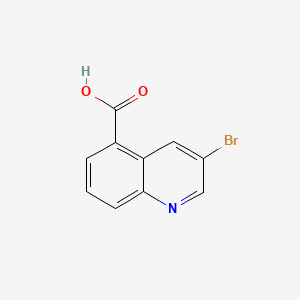

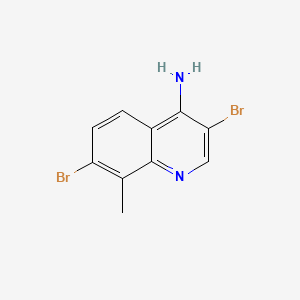

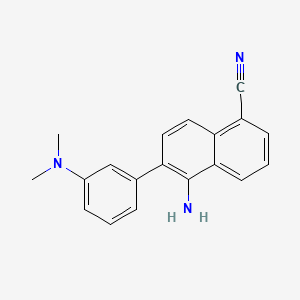

7-Bromo-2-methylbenzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNO . It is used in various chemical reactions and has a molecular weight of 212.05 .

Synthesis Analysis

The synthesis of 7-Bromo-2-methylbenzo[d]oxazole involves several steps. One common method involves the condensation of 2-Methylbenzoxazole with aromatic aldehyde having acidic protons . This process is used in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 .Molecular Structure Analysis

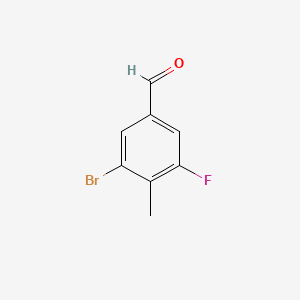

The molecular structure of 7-Bromo-2-methylbenzo[d]oxazole consists of a benzene ring fused with an oxazole ring. The oxazole ring contains an oxygen atom and a nitrogen atom. The benzene ring is substituted with a bromine atom at the 7th position and a methyl group at the 2nd position .Chemical Reactions Analysis

7-Bromo-2-methylbenzo[d]oxazole participates in various chemical reactions. For instance, it can undergo direct arylation with high regioselectivity at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Aplicaciones Científicas De Investigación

Oxazole Compounds in Scientific Research

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules have become a significant heterocyclic nucleus .

- Methods of Application or Experimental Procedures : The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

- Results or Outcomes : Oxazole-based molecules have shown broad biological activities and occupy a core position in medicinal chemistry . They have been employed in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and more .

Safety And Hazards

7-Bromo-2-methylbenzo[d]oxazole is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

The future directions of 7-Bromo-2-methylbenzo[d]oxazole research could involve exploring its potential applications in medicinal chemistry, given its use in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . Additionally, advances in synthetic strategies for benzoxazole derivatives could also be a potential area of future research .

Propiedades

IUPAC Name |

7-bromo-2-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLGCJXIKUIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680999 |

Source

|

| Record name | 7-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylbenzo[d]oxazole | |

CAS RN |

1239489-82-7 |

Source

|

| Record name | 7-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)